molecular formula C13H15FN2O4S B13553356 2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

Cat. No.: B13553356
M. Wt: 314.33 g/mol
InChI Key: ZCOWDRYUGZEGPM-UHFFFAOYSA-N
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Description

2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and a sulfonyl fluoride moiety

Preparation Methods

The synthesis of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate imidazolidinone derivative with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and imidazolidinone-containing compounds. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:

Properties

Molecular Formula

C13H15FN2O4S

Molecular Weight

314.33 g/mol

IUPAC Name

2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride

InChI

InChI=1S/C13H15FN2O4S/c1-2-11-12(17)15(8-9-21(14,19)20)13(18)16(11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

ZCOWDRYUGZEGPM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1C2=CC=CC=C2)CCS(=O)(=O)F

Origin of Product

United States

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